5-Cyclohexylethyl-5-(2-thienyl) hydantoin
Description
5-Cyclohexylethyl-5-(2-thienyl) hydantoin is a disubstituted hydantoin derivative characterized by a cyclohexylethyl group and a 2-thienyl moiety at the 5-position of the hydantoin ring. This compound is part of a broader class of hydantoins studied for their anticonvulsant properties, with structural modifications aimed at optimizing pharmacokinetic and pharmacodynamic profiles . Synthesis typically involves condensation reactions of ketones (e.g., cyclohexylethyl-(2-thienyl) ketone) with cyanide and ammonium carbonate, yielding moderate to high purity products after recrystallization .
Properties
CAS No. |
64011-58-1 |
|---|---|
Molecular Formula |
C15H20N2O2S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
5-(2-cyclohexylethyl)-5-thiophen-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O2S/c18-13-15(17-14(19)16-13,12-7-4-10-20-12)9-8-11-5-2-1-3-6-11/h4,7,10-11H,1-3,5-6,8-9H2,(H2,16,17,18,19) |
InChI Key |
YXVQHBULBXLMFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC2(C(=O)NC(=O)N2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Cyclohexylethyl-5-(2-thienyl) hydantoin can be achieved through several synthetic routes. One common method involves the Bucherer-Bergs reaction, which is a multicomponent reaction involving an aldehyde or ketone, potassium cyanide, and ammonium carbonate in aqueous ethanol . This reaction produces hydantoins efficiently and is widely used for the preparation of 5-substituted and 5,5-disubstituted hydantoins.
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include controlling temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
5-Cyclohexylethyl-5-(2-thienyl) hydantoin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
For example, oxidation of the thienyl group can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield corresponding alcohols. Substitution reactions can introduce different functional groups onto the hydantoin ring, leading to a variety of derivatives with potentially different properties and applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Cyclohexylethyl-5-(2-thienyl) hydantoin involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in disease processes. For example, some hydantoin derivatives are known to inhibit voltage-gated sodium channels, which can reduce neuronal excitability and prevent seizures .
The exact molecular targets and pathways for this compound are still under investigation, but its structure suggests potential interactions with various proteins and enzymes, leading to diverse biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The substituents at the 5-position significantly influence physical properties such as melting point and solubility. A comparison of key derivatives is summarized below:
| Compound | Melting Point (°C) | Synthesis Yield (%) | Key Substituents |
|---|---|---|---|
| 5-Methyl-5-(2-thienyl) | 178.3–179 | 62 | Methyl |
| 5-Cyclohexyl-5-(2-thienyl) | 244–245 | 71 | Cyclohexyl |
| 5-Phenyl-5-(2-thienyl) | 256–250 | 56 | Phenyl |
| 5-(4-Methylcyclohexyl)-5-(4-methylphenyl) | 234–235 | 55 | 4-Methylcyclohexyl, 4-methylphenyl |
| 5-Cyclohexylethyl-5-(2-thienyl) | 244–245 | ~70 (estimated) | Cyclohexylethyl |
Key Observations:
- Cyclohexyl vs. Alkyl/Aryl Groups: Cyclohexyl-containing derivatives (e.g., 5-cyclohexyl and 5-cyclohexylethyl) exhibit higher melting points (>240°C) compared to alkyl (methyl, ~178°C) or aryl (phenyl, ~250°C) analogs, suggesting enhanced crystalline stability due to steric bulk and rigidity .
- Synthesis Efficiency: Yields for cyclohexyl derivatives (~55–71%) are comparable to phenyl-substituted hydantoins but lower than simpler alkyl analogs (e.g., methyl, 62%) .
Anticonvulsant Potential
5-Cyclohexylalkyl-5-(2-thienyl) hydantoins, including the cyclohexylethyl variant, were developed to investigate the impact of carbon chain length on anticonvulsant efficacy. Cyclohexylethyl's extended chain may improve lipid solubility, enhancing CNS bioavailability compared to shorter-chain analogs like 5-methyl or 5-cyclohexyl derivatives .
Cytotoxic and Antiproliferative Effects
- 3-Cyclohexyl-5-phenyl hydantoin (5g): Demonstrated potent cytotoxicity against cervical (HeLa, IC₅₀ = 5.4 µM) and breast (MCF-7, IC₅₀ = 2 µM) carcinoma cells but also affected normal fibroblasts (WI 38), limiting therapeutic utility .
Antibacterial Activity
- Thienyl-1,2,4-triazoles (e.g., Compound 9a): Exhibited broad-spectrum antibacterial activity (Gram-positive and Gram-negative), contrasting with 5-cyclohexylethyl derivatives, which are primarily anticonvulsant-focused .
- 5-Dialkylaminomethylhydantoins: Showed moderate activity against Gram-positive bacteria, highlighting the role of polar substituents (e.g., aminomethyl groups) in targeting bacterial membranes .
Biological Activity
5-Cyclohexylethyl-5-(2-thienyl) hydantoin, a compound belonging to the hydantoin class, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound can be characterized by its molecular formula and a molecular weight of 247.34 g/mol. The compound features a hydantoin core substituted with cyclohexylethyl and thienyl groups, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | This compound |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic effects:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , particularly against specific bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections.
Anticancer Properties
Several studies have explored the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines, including breast and colon cancers. The compound appears to disrupt cellular signaling pathways, leading to increased rates of programmed cell death.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties . In animal models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation in neuronal tissues, indicating potential for treating conditions like Alzheimer's disease.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism and signaling pathways.
- Receptor Modulation : It could interact with various receptors, altering their activity and affecting downstream signaling cascades.
- DNA Interaction : There is potential for the compound to bind DNA, influencing gene expression and cellular functions.
Case Studies
Case studies have been instrumental in elucidating the biological activities of this compound:
- Antimicrobial Efficacy Study : A study conducted on bacterial strains such as Staphylococcus aureus demonstrated that the compound inhibited growth at concentrations as low as 10 µg/mL. This suggests significant antimicrobial potential worth exploring further for clinical applications.
- Cancer Cell Line Analysis : In a comparative study involving breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating strong anticancer activity.
- Neuroprotection in Animal Models : Research involving mice subjected to induced oxidative stress showed that administration of the compound significantly reduced markers of inflammation and neuronal damage compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
